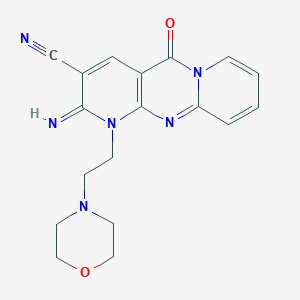
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ is a complex heterocyclic compound. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused with a pyridine ring, and it features functional groups such as an imino group, a morpholinoethyl group, and a cyanide group.
準備方法
The synthesis of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with methanol sodium (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), potentially converting imino groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
科学的研究の応用
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ has several scientific research applications:
作用機序
The mechanism of action of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar compounds to 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ include:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives are also known for their CDK inhibitory activity and are used in cancer research.
Pyrimidino[4,5-d][1,3]oxazines: These compounds are synthesized from similar precursors and have applications in medicinal chemistry.
The uniqueness of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
特性
IUPAC Name |
6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c19-12-13-11-14-17(21-15-3-1-2-4-23(15)18(14)25)24(16(13)20)6-5-22-7-9-26-10-8-22/h1-4,11,20H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARLKQDSBGRZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














